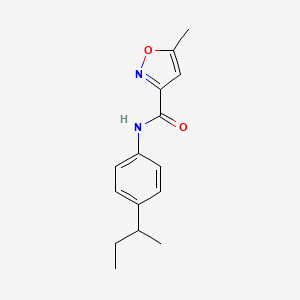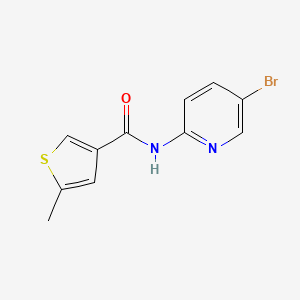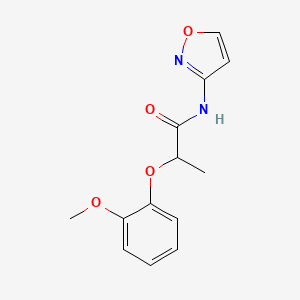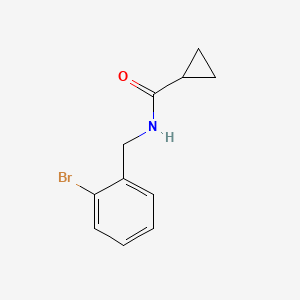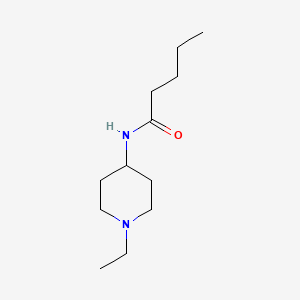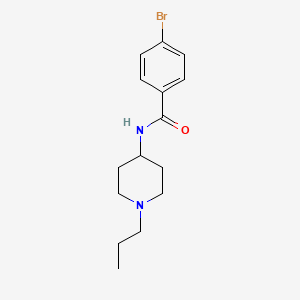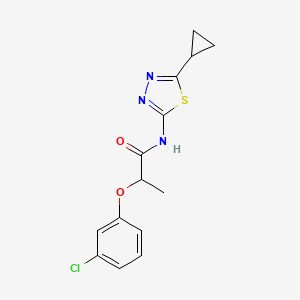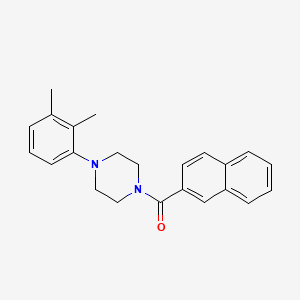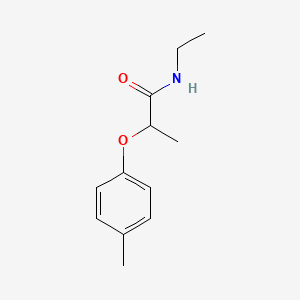![molecular formula C14H12F2N2O3S B4432415 2,6-difluoro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B4432415.png)
2,6-difluoro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide
Overview
Description
2,6-difluoro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide, also known as DMSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMSB is a small molecule inhibitor that targets a specific protein involved in various biological processes.
Mechanism of Action
2,6-difluoro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide exerts its biological effects by binding to a specific protein known as DNA-dependent protein kinase (DNA-PK). DNA-PK is a key regulator of DNA damage repair and cell survival. By inhibiting DNA-PK, this compound prevents the repair of DNA damage and induces cell death in cancer cells. Moreover, this compound has been shown to modulate the activity of other proteins involved in various cellular processes, including cell cycle progression, apoptosis, and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have potent anticancer activity in vitro and in vivo. In cancer cells, this compound induces cell cycle arrest, apoptosis, and DNA damage. In addition, this compound has been shown to sensitize cancer cells to radiation and chemotherapy, which could have potential applications in cancer therapy. Moreover, this compound has been shown to modulate the activity of immune cells and cytokines, which could have potential applications in immunotherapy.
Advantages and Limitations for Lab Experiments
2,6-difluoro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide has several advantages as a research tool, including its high potency, selectivity, and specificity. Moreover, this compound has been shown to have low toxicity and good pharmacokinetic properties, which could facilitate its use in animal studies and clinical trials. However, this compound has some limitations, including its high cost, limited availability, and potential off-target effects. Moreover, the optimal concentration and duration of this compound treatment may vary depending on the cell type and experimental conditions.
Future Directions
2,6-difluoro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide has several potential future directions in scientific research. First, this compound could be further optimized to improve its potency, selectivity, and pharmacokinetic properties. Second, this compound could be used in combination with other anticancer agents to enhance their efficacy and reduce their toxicity. Third, this compound could be used to study the role of DNA-PK in other biological processes, such as aging and neurodegeneration. Fourth, this compound could be used to develop new immunotherapeutic strategies for treating autoimmune diseases and inflammation. Fifth, this compound could be used to study the molecular mechanisms underlying drug resistance in cancer cells. In conclusion, this compound is a promising research tool with potential applications in various scientific research fields.
Scientific Research Applications
2,6-difluoro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide has been studied extensively in various scientific research fields, including cancer biology, neuroscience, and immunology. In cancer biology, this compound has been shown to inhibit the growth and survival of cancer cells by targeting a specific protein involved in cell division and DNA replication. In neuroscience, this compound has been used to study the role of this protein in synaptic plasticity and memory formation. In immunology, this compound has been shown to modulate the activity of immune cells and cytokines, which could have potential applications in autoimmune diseases and inflammation.
properties
IUPAC Name |
2,6-difluoro-N-[4-(methylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O3S/c1-17-22(20,21)10-7-5-9(6-8-10)18-14(19)13-11(15)3-2-4-12(13)16/h2-8,17H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELOPQRGGNUWNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



